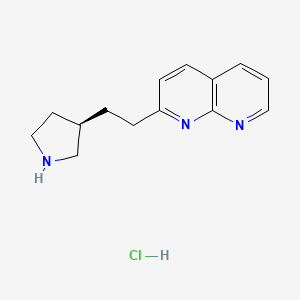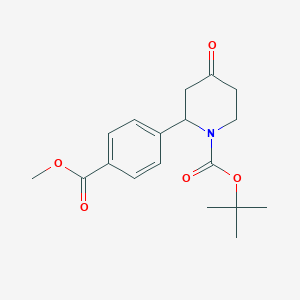
(R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine moiety. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the naphthyridine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolidinone: A five-membered lactam with diverse biological activities
Uniqueness
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is unique due to its combination of a pyrrolidine ring and a naphthyridine moiety, which imparts specific chemical and biological properties not found in simpler heterocycles like pyridine or pyrrole.
Eigenschaften
Molekularformel |
C14H18ClN3 |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;1H/t11-;/m1./s1 |
InChI-Schlüssel |
DEUBLEDZVSUZAN-RFVHGSKJSA-N |
Isomerische SMILES |
C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
Kanonische SMILES |
C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)

